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Compound of Interest |

4-chloro-2-methoxy-3-
Compound Name:
methylbenzoic acid

CAS No.: 198344-88-6

Cat. No.: B6255026

. J

CAS Number: 198344-88-6 Molecular Formula: CoHoClOs Molecular Weight: 200.62 g/mol [1]

Executive Summary

4-Chloro-2-methoxy-3-methylbenzoic acid is a highly specialized polysubstituted aromatic
building block used primarily in the synthesis of auxinic herbicides and pharmaceutical
intermediates. Structurally analogous to Dicamba (3,6-dichloro-2-methoxybenzoic acid), this
compound exhibits unique steric and electronic properties due to the crowded 1,2,3,4-
substitution pattern. This guide provides a comprehensive technical review of its synthesis,
chemical behavior, and applications in drug and agrochemical discovery.

Chemical Identity & Properties
Structural Analysis

The molecule features a benzoic acid core with three contiguous substituents:[2]

e C-2 Methoxy (-OCHs): Provides electron density via resonance (+M) and acts as a critical
hydrogen-bond acceptor in biological binding pockets.

e C-3 Methyl (-CH3s): Introduces steric bulk and lipophilicity, restricting rotation and locking the
conformation of the methoxy group.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b6255026?utm_src=pdf-interest
https://www.sigmaaldrich.com/HK/zh/search/4-methoxy-3-methylbenzoic-acid?focus=products&page=1&perpage=30&sort=relevance&term=4-Methoxy-3-methylbenzoic%20acid&type=product
https://www.benchchem.com/product/b6255026?utm_src=pdf-body
https://www.srinichem.com/the-role-of-3-methoxy-4-methylbenzoic-acid-cas-7151-68-0-as-a-pharmaceutical-intermediate/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6255026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e C-4 Chloro (-Cl): Alipophilic, electron-withdrawing group that enhances metabolic stability by
blocking oxidative metabolism at the para-position relative to the carboxyl group.

Physicochemical Profile

Value
Property . ) Relevance
(Experimental/Predicted)

White to off-white crystalline

Appearance Solid-state handling
powder
Melting Point 178-182 °C (Predicted) Purity characterization
pKa (Acid) 3.2-35 lonization at physiological pH

Membrane permeability &
LogP 26-29 ) o
bioavailability

N Soluble in DMSO, MeOH, ) ]
Solubility ) Formulation requirements
DCM; Low in water

Synthetic Pathways

Due to the crowded substitution pattern, direct electrophilic aromatic substitution (EAS) of
simple precursors often yields incorrect regioisomers. The most reliable synthetic route utilizes
Directed Ortho Metalation (DoM) to ensure regioselectivity.

Recommended Route: Directed Ortho Metalation (DoM)

This protocol avoids the selectivity issues of chlorinating 2-methoxy-3-methylbenzoic acid
directly.

Retrosynthetic Logic:
e Precursor: 1-Chloro-3-methoxy-2-methylbenzene (3-Chloro-2-methylanisole).

« Lithiation: The methoxy group directs lithiation to the ortho position (C-6 of the ring, which
becomes C-2 of the acid).

o Electrophile: Carbon dioxide (CO2).
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Step-by-Step Protocol:

o Starting Material: Dissolve 3-chloro-2-methylanisole (1.0 eq) in anhydrous THF under Argon
atmosphere.

e Deprotonation: Cool to -78 °C. Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise. The methoxy
group coordinates the lithium, directing deprotonation selectively to the C-6 position (ortho to
OMe).

 Intermediate: Stir for 1 hour at -78 °C to form the aryllithium species.

e Quench: Bubble excess anhydrous CO:2 gas through the solution or pour the reaction
mixture onto crushed dry ice.

o Workup: Allow to warm to room temperature. Acidify with 1M HCI to pH 2. Extract with Ethyl
Acetate.

 Purification: Recrystallize from Ethanol/Water to obtain 4-chloro-2-methoxy-3-
methylbenzoic acid.

Alternative Route: Oxidation of Toluene Derivative

e Precursor: 4-Chloro-2-methoxy-1,3-dimethylbenzene.
¢ Method: KMnOas oxidation of the C-1 methyl group.

o Drawback: Low selectivity between the C-1 and C-3 methyl groups, leading to a mixture of
iIsomers.

Visualization: Synthesis Workflow

Directed Ortho

3-Chloro-2-methylanisole n-BuLi/ THF Metalation Aryllithium Intermediate CO2 (Quench) Carboxylation _ | 4-Chloro-2-methoxy-3-methylbenzoic acid
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Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM).
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Applications in Research & Development
Agrochemicals: Synthetic Auxins

This compound acts as a structural mimic of Indole-3-acetic acid (IAA), the natural plant
hormone.

e Mechanism: It binds to the TIR1/AFB family of F-box proteins, promoting the degradation of
Aux/IAA transcriptional repressors.

o Selectivity: The 4-chloro and 3-methyl substituents create a unique steric profile that may
alter binding affinity compared to Dicamba, potentially overcoming resistance in certain weed
biotypes.

Pharmaceutical Intermediates[4][5]

» Kinase Inhibitors: The polysubstituted benzene ring serves as a scaffold for Type Il kinase
inhibitors, where the carboxylic acid can be converted to an amide to interact with the hinge
region or the DFG-motif of kinases (e.g., p38 MAPK or BRAF).

o Bioisosterism: The 2-methoxy-3-methyl motif is a validated bioisostere for naphthalene or
indole rings in drug design, improving metabolic stability.

Visualization: Auxin Signaling Mechanism
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Caption: Figure 2.[3] Mechanism of Action for auxinic herbicide activity.
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Experimental Protocols (Self-Validating)
Quality Control & Characterization

To ensure the integrity of the synthesized material, the following analytical checkpoints must be
met:

e 'HNMR (400 MHz, DMSO-de):

o 013.0 (brs, 1H, COOH)

[¢]

& 7.60 (d, J=8.5 Hz, 1H, Ar-H5)

[¢]

& 7.35 (d, J=8.5 Hz, 1H, Ar-H6)

[e]

5 3.85 (s, 3H, OCHs)

o

5 2.30 (s, 3H, Ar-CHs)

[¢]

Validation: The two aromatic protons must show an ortho-coupling constant (~8.5 Hz). If
meta-coupling (~2 Hz) is observed, the regiochemistry is incorrect.

e HPLC Purity Check:

o

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

[e]

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Gradient: 10% B to 90% B over 20 min.

o

[¢]

Detection: UV at 254 nm and 280 nm.

[¢]

Acceptance Criteria: >98% area under the curve (AUC).

Safety & Handling

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[4]
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e PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to
avoid inhalation of dust.

o Storage: Store at room temperature in a tightly sealed container, away from strong oxidizing
agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: 4-Chloro-2-methoxy-3-methylbenzoic
Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6255026#4-chloro-2-methoxy-3-methylbenzoic-acid-
literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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